molecular formula C18H12FN5O B2720542 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894063-31-1

2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2720542
CAS No.: 894063-31-1
M. Wt: 333.326
InChI Key: ZIQQPRQKSXOZRY-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a chemical research reagent designed for investigative applications. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold are of significant interest in medicinal chemistry and drug discovery research . Structurally similar molecules, such as those featuring a triazolopyridazine core linked to a fluorinated benzamide group, have been investigated for their potential to interact with key biological targets . For instance, close analogs have been studied as inhibitors of bacterial cell division proteins like ZipA, suggesting a potential research pathway for exploring novel anti-infective agents . Furthermore, other triazolopyridine derivatives have been identified as potent smoothened (SMO) inhibitors, highlighting the relevance of this heterocyclic system in cancer research, particularly in targeting the Hedgehog signaling pathway . The incorporation of the fluorine atom is a common strategy in lead compound optimization, as it can influence a molecule's physicochemical properties and its interaction with biomolecular targets . This product is intended for research purposes to further explore these and other potential biochemical applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O/c19-15-7-2-1-6-14(15)18(25)21-13-5-3-4-12(10-13)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQQPRQKSXOZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves the formation of the triazolo[4,3-b]pyridazine core followed by the introduction of the benzamide and fluoro substituents. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic molecule with significant potential in various scientific and medicinal applications. This article delves into its applications, synthesizing findings from diverse research studies to provide a comprehensive overview.

Medicinal Chemistry

This compound has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. Its structural diversity allows for modifications that can enhance biological activity. Research indicates that derivatives of this compound may exhibit:

  • Antitumor Activity : Several studies have suggested that compounds similar to this compound can inhibit specific kinases involved in cancer progression. For instance, benzamide derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound may modulate inflammatory pathways. Its ability to influence these pathways suggests potential applications in treating conditions characterized by excessive inflammation .
  • Neuroprotective Properties : Research has indicated that related compounds could protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Chemistry

The synthesis of this compound involves several steps:

  • Formation of the Triazolo Ring : This is achieved through the cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Fluorophenyl Group : This step often involves substitution reactions using fluorinated benzene derivatives.
  • Coupling with Pyridazinyl Moiety : The triazolo ring is coupled with a pyridazinyl moiety via nucleophilic substitution.
  • Final Coupling with Benzamide : The final product is formed by coupling with phenylacetamide under specific reaction conditions .

Case Study 1: Antitumor Activity

A study published in Science.gov examined the effects of benzamide derivatives on cancer cell lines. It found that certain compounds exhibited significant cytotoxicity against breast cancer cells, indicating potential for further development as anticancer agents .

Case Study 2: Neuroprotection

In research focused on neurodegenerative diseases, various benzamide derivatives were tested for their ability to protect against neuronal cell death induced by oxidative stress. Results indicated that some compounds significantly improved cell viability compared to controls .

Activity Type Description
Antitumor ActivitySignificant cytotoxicity against cancer cell lines
Anti-inflammatory EffectsModulation of inflammatory pathways
Neuroprotective EffectsProtection against oxidative stress in neuronal cells

Synthesis Pathway Summary

Step Description
Formation of Triazolo RingCyclization of appropriate precursors
Introduction of Fluorophenyl GroupSubstitution reactions using fluorinated benzene derivatives
Coupling with Pyridazinyl MoietyNucleophilic substitution reaction
Final Coupling with BenzamideCoupling under suitable conditions (base and solvent)

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it has been shown to inhibit kinases like c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . This inhibition can result in the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (hereafter "Compound A") with derivatives sharing the triazolopyridazine scaffold, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Compound Name / ID Key Substituents Biological Target/Activity References
Compound A 2-fluorobenzamide, [1,2,4]triazolo[4,3-b]pyridazin-6-yl Antimicrobial (preliminary)
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) Methylacetamide, 3-methyltriazolopyridazine LIN28/let-7 interaction, PD-L1 inhibition, antitumor
E-4b (from ) Benzoylamino, propenoic acid, 3,5-dimethylpyrazole Not specified (high mp: 253–255°C)
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide 6-methyltriazolopyridazine, benzamide Antimicrobial (moderate activity)
3ab (from ) Trifluoromethyl, pyrrolidinyl, propenamide Synthetic intermediate (44% yield)

Key Observations:

  • Fluorine vs. Methyl Substituents : Compound A’s 2-fluoro group may enhance metabolic stability compared to the 6-methyl analog in , which showed moderate antimicrobial activity. Fluorine’s electronegativity could improve target binding affinity .
  • Acetamide vs. Benzamide : C1632 (acetamide) targets LIN28/let-7 to impair cancer stem cells, while Compound A’s benzamide group may favor antimicrobial activity due to altered polarity and steric effects .
  • Triazolopyridazine Modifications: Derivatives with propenoic acid (E-4b) or trifluoromethyl groups (3ab) exhibit divergent applications, from high thermal stability (E-4b) to synthetic utility (3ab) .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Purity Key Functional Impact
Compound A Not reported Not reported Not given Fluorine may improve lipophilicity
C1632 311.34 (calc.) Not reported 97% Methyl groups enhance metabolic stability
E-4b Not reported 253–255 Not given High mp suggests crystalline stability
3ab () 412.48 Not reported Not given Trifluoromethyl increases hydrophobicity

Analysis:

  • The absence of melting point data for Compound A limits direct comparison, but E-4b’s high mp (253–255°C) underscores the influence of propenoic acid on crystallinity .
  • C1632’s 97% purity and methyl groups suggest suitability for in vivo studies, whereas Compound A’s fluorine could balance solubility and membrane permeability .

Biological Activity

2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10FN5O\text{C}_{13}\text{H}_{10}\text{F}\text{N}_{5}\text{O}

This compound features a fluorine atom and a triazolo-pyridazine moiety that are critical for its biological activity.

Research indicates that compounds containing the triazolo and pyridazine structures may act as agonists or antagonists of various receptors. Specifically, the [1,2,4]triazolo[4,3-b]pyridazine derivatives have been studied for their role as modulators of the metabotropic glutamate receptor (mGluR), which is implicated in several neurological disorders .

Antitumor Activity

Several studies have explored the antitumor properties of benzamide derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cancer cell proliferation. A notable study indicated that certain benzamides could effectively reduce cell growth by targeting specific pathways associated with tumorigenesis .

Neuroprotective Effects

The neuroprotective potential of this compound is linked to its ability to modulate glutamate signaling. Research has shown that positive allosteric modulators of mGluR can enhance neuroprotection in models of neurodegeneration. This suggests that this compound might offer therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders .

Study 1: Inhibition of Dihydrofolate Reductase (DHFR)

One significant study reported that benzamide derivatives could inhibit DHFR activity through mechanisms involving NADPH depletion. This inhibition was linked to reduced cellular proliferation in cancer cell lines. The findings suggest a potential pathway for utilizing this compound in cancer therapy by targeting metabolic pathways critical for tumor survival .

Study 2: Modulation of Rev-Erb Receptors

Another investigation highlighted the role of related triazolo-pyridazine compounds as agonists for Rev-Erb receptors. These receptors are crucial for regulating circadian rhythms and metabolic processes. The ability of such compounds to influence these pathways positions them as candidates for treating metabolic disorders and sleep-related issues .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntitumorInhibition of cell proliferation
NeuroprotectionModulation of glutamate signaling
DHFR InhibitionMetabolic pathway disruption
Rev-Erb AgonismRegulation of circadian rhythms

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide?

Answer:
Key challenges include regioselective formation of the triazolopyridazine core and coupling efficiency between the benzamide and triazolopyridazine moieties. A visible light/silane-mediated alkyl radical coupling method (e.g., using TTMSS and EtOH solvent) can enhance cross-coupling efficiency between arylacrylamides and iodopyrrolidine intermediates, achieving yields up to 44% . Purification via stepwise flash column chromatography (e.g., 70–100% EtOAc in PE) is critical for isolating the product from side reactions.

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Use a combination of:

  • NMR spectroscopy to confirm substituent positions (e.g., fluorine integration at δ ~110 ppm).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass ±5 ppm deviation).
  • HPLC purity analysis (≥95% purity threshold) to rule out regioisomeric byproducts common in triazolopyridazine synthesis .

Advanced: What methodologies are used to assess its selectivity for PDE4 isoforms over other PDE family members?

Answer:

  • Enzyme inhibition assays across a panel of 21 PDE isoforms (e.g., PDE1–11) using recombinant enzymes and fluorescent substrates.
  • Docking studies (e.g., AutoDock Vina) to analyze interactions with PDE4A/B catalytic pockets. For example, triazolopyridazine derivatives show >100-fold selectivity for PDE4A/B over PDE7/8 due to steric clashes with non-PDE4 hydrophobic residues .
  • Cell-based assays (e.g., cAMP modulation in HEK293 cells) to confirm functional selectivity .

Advanced: How can researchers resolve contradictions in biological activity data, such as loss of thrombin inhibition in related analogs?

Answer:

  • Comparative SAR analysis : Replacement of benzamidine with triazolopyridazine in thrombin inhibitors (e.g., compounds 14–17) eliminates activity (Ki >300 μM) due to loss of critical hydrogen bonds with thrombin’s S1 pocket .
  • Mutagenesis studies to identify key binding residues (e.g., Asp189 in thrombin) incompatible with triazolopyridazine’s steric bulk.
  • Redirect focus to alternative targets (e.g., PDE4 or kinases) where the core structure shows stronger affinity .

Advanced: What strategies improve metabolic stability of triazolopyridazine derivatives in preclinical studies?

Answer:

  • Fluorine substitution : The 2-fluoro group on the benzamide reduces oxidative metabolism by CYP3A4, as evidenced by increased t₁/₂ in microsomal assays .
  • Trifluoromethyl groups : Introduce at meta/para positions to enhance lipophilicity and block Phase I metabolism pathways .
  • Crystallographic salt forms : Patent data show that crystalline salt forms (e.g., with piperazine) improve solubility and stability in physiological buffers .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Kinase inhibition profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects.
  • Antiproliferative assays (e.g., MTT in cancer cell lines like MKN-45) at 10 μM to gauge cytotoxicity .
  • Enzyme-linked assays for PDE4 inhibition (IC₅₀ <50 nM indicates high potency) .

Advanced: How to design in vivo studies evaluating its efficacy as a PDE4-targeted therapeutic?

Answer:

  • Model selection : Use LPS-induced lung inflammation (mice) for PDE4B/D relevance or xenografts (e.g., U87 MG) for cancer studies .
  • Dosing regimen : Administer orally at 10 mg/kg/day, leveraging the compound’s logP ~2.8 for blood-brain barrier penetration if required.
  • Biomarker analysis : Measure cAMP levels in plasma/tissue and cytokine profiles (IL-6, TNF-α) to correlate target engagement .

Advanced: How does the triazolopyridazine core influence binding to epigenetic targets like Lin-28/let-7?

Answer:

  • Surface plasmon resonance (SPR) : Demonstrated for analogs like N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, which binds Lin-28 with Kd ~50 nM, disrupting let-7 miRNA processing .
  • Functional assays : Tumorsphere formation assays (e.g., in breast cancer stem cells) show reduced viability (IC₅₀ ~1 μM) via differentiation induction .

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